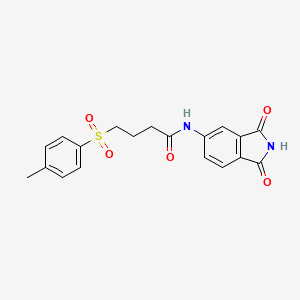

![molecular formula C23H18N2O5S B6492637 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide CAS No. 1351844-27-3](/img/structure/B6492637.png)

4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide” is a type of benzamide derivative . Benzamides are a significant class of amide compounds that are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

The synthesis of benzamide derivatives, including “4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide”, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives involve the direct condensation of benzoic acids and amines . This reaction is facilitated by the use of a Lewis acidic ionic liquid immobilized on diatomite earth as a catalyst .作用機序

Target of Action

The primary target of this compound is currently unknown. Similar benzenesulfonic acid derived compounds have been synthesized and evaluated as competitive inhibitors ofHuman neutrophil elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response .

Mode of Action

It’s likely that it interacts with its target in a manner similar to other benzenesulfonic acid derivatives, which act as competitive inhibitors . This means that the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

Inhibition of hne can impact a variety of biological processes, including inflammation and immune response

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

If it acts as an hne inhibitor, it could potentially modulate inflammatory and immune responses . This could have a variety of downstream effects, depending on the context and the specific pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and how stable it is in a biological context . .

将来の方向性

Benzamides, including “4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide”, have potential applications in various fields due to their wide range of biological activities . Future research could focus on exploring these activities further and developing new synthetic methods for this type of compounds .

特性

IUPAC Name |

4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S/c24-22(27)16-11-13-17(14-12-16)25-19(15-7-3-1-4-8-15)21(20(26)23(25)28)31(29,30)18-9-5-2-6-10-18/h1-14,19,26H,(H2,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWBWPYFGQBRRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)C(=O)N)O)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

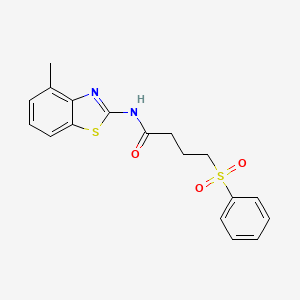

![8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6492557.png)

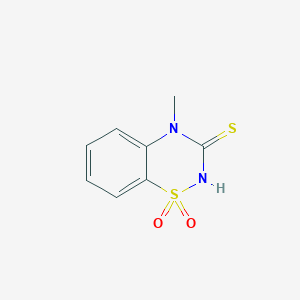

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B6492588.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6492604.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B6492605.png)

![1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B6492613.png)

![N-(5-chloro-2-methoxyphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6492615.png)

![N-(butan-2-yl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6492622.png)

![(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6492641.png)

![N-{4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B6492648.png)

![4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6492654.png)

![2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6492671.png)